molecular formula C7H12O2S B1445271 (Ethenesulfonyl)cyclopentane CAS No. 1341708-17-5

(Ethenesulfonyl)cyclopentane

Cat. No.: B1445271
CAS No.: 1341708-17-5
M. Wt: 160.24 g/mol
InChI Key: SMRYYUAJYNSCOX-UHFFFAOYSA-N
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Description

(Ethenesulfonyl)cyclopentane is an organic compound with the molecular formula C7H12O2S. It is also known by its IUPAC name, (vinylsulfonyl)cyclopentane . This compound is characterized by the presence of a cyclopentane ring attached to an ethenesulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of (ethenesulfonyl)cyclopentane typically involves the reaction of cyclopentane with ethenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

(Ethenesulfonyl)cyclopentane undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone products, while reduction can yield sulfides.

Scientific Research Applications

Mechanism of Action

The mechanism by which (ethenesulfonyl)cyclopentane exerts its effects is largely dependent on its chemical reactivity. The ethenesulfonyl group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various chemical modifications. The molecular targets and pathways involved include interactions with nucleophilic sites on proteins and other biomolecules, facilitating the formation of stable covalent bonds .

Comparison with Similar Compounds

(Ethenesulfonyl)cyclopentane can be compared with other sulfonyl-containing compounds, such as:

The uniqueness of this compound lies in its combination of the cyclopentane ring and the ethenesulfonyl group, which provides a distinct set of chemical properties and reactivity patterns.

Properties

IUPAC Name

ethenylsulfonylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-2-10(8,9)7-5-3-4-6-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRYYUAJYNSCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Ethenesulfonyl)cyclopentane
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(Ethenesulfonyl)cyclopentane
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(Ethenesulfonyl)cyclopentane
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(Ethenesulfonyl)cyclopentane
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(Ethenesulfonyl)cyclopentane

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